![molecular formula C14H16N2O2 B2567745 N-[3-(6-Oxopiperidin-2-yl)phenyl]prop-2-enamide CAS No. 2305568-16-3](/img/structure/B2567745.png)
N-[3-(6-Oxopiperidin-2-yl)phenyl]prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-(6-Oxopiperidin-2-yl)phenyl]prop-2-enamide, also known as OPDA, is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. OPDA is an analog of the endogenous fatty acid amide, N-arachidonoyl ethanolamine (anandamide), which is involved in various physiological processes in the body. OPDA has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.
Mécanisme D'action
N-[3-(6-Oxopiperidin-2-yl)phenyl]prop-2-enamide acts as an inhibitor of fatty acid amide hydrolase (FAAH), an enzyme that breaks down endogenous fatty acid amides such as anandamide. By inhibiting FAAH, N-[3-(6-Oxopiperidin-2-yl)phenyl]prop-2-enamide increases the levels of endogenous fatty acid amides in the body, which may have various physiological effects.
Biochemical and Physiological Effects:
N-[3-(6-Oxopiperidin-2-yl)phenyl]prop-2-enamide has been shown to have various biochemical and physiological effects in the body. In addition to its inhibition of FAAH, N-[3-(6-Oxopiperidin-2-yl)phenyl]prop-2-enamide has been shown to inhibit the reuptake of dopamine and norepinephrine, which may have implications for the treatment of neurological disorders such as ADHD and depression. N-[3-(6-Oxopiperidin-2-yl)phenyl]prop-2-enamide has also been shown to have analgesic effects, indicating its potential use as a pain reliever.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-[3-(6-Oxopiperidin-2-yl)phenyl]prop-2-enamide in lab experiments is its specificity for FAAH inhibition, which allows for the study of endogenous fatty acid amides without interference from other compounds. However, one limitation is that N-[3-(6-Oxopiperidin-2-yl)phenyl]prop-2-enamide may have off-target effects that could complicate the interpretation of experimental results.
Orientations Futures
There are several potential future directions for research on N-[3-(6-Oxopiperidin-2-yl)phenyl]prop-2-enamide. One direction is to study its potential as a therapeutic agent for neurological disorders such as ADHD and depression. Another direction is to investigate its potential as a pain reliever. Additionally, further research is needed to fully understand the biochemical and physiological effects of N-[3-(6-Oxopiperidin-2-yl)phenyl]prop-2-enamide and to determine its potential applications in various fields of scientific research.
Méthodes De Synthèse
N-[3-(6-Oxopiperidin-2-yl)phenyl]prop-2-enamide can be synthesized using various methods, including the reaction of 3-(6-oxopiperidin-2-yl)aniline with propargyl bromide in the presence of a base. Another method involves the reaction of 3-(6-oxopiperidin-2-yl)aniline with propargyl alcohol in the presence of a base and a copper catalyst. Both methods result in the formation of N-[3-(6-Oxopiperidin-2-yl)phenyl]prop-2-enamide, which can be purified using column chromatography.
Applications De Recherche Scientifique
N-[3-(6-Oxopiperidin-2-yl)phenyl]prop-2-enamide has been studied for its potential applications in scientific research, particularly in the field of neuroscience. N-[3-(6-Oxopiperidin-2-yl)phenyl]prop-2-enamide has been shown to inhibit the reuptake of dopamine and norepinephrine, which may have implications for the treatment of neurological disorders such as attention deficit hyperactivity disorder (ADHD) and depression. N-[3-(6-Oxopiperidin-2-yl)phenyl]prop-2-enamide has also been shown to have analgesic effects, indicating its potential use as a pain reliever.
Propriétés
IUPAC Name |
N-[3-(6-oxopiperidin-2-yl)phenyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c1-2-13(17)15-11-6-3-5-10(9-11)12-7-4-8-14(18)16-12/h2-3,5-6,9,12H,1,4,7-8H2,(H,15,17)(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHQJNSJKGAYEIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1=CC=CC(=C1)C2CCCC(=O)N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

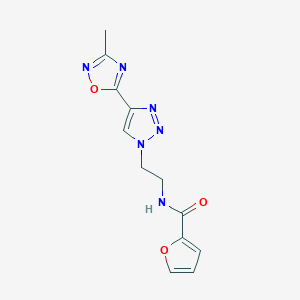
![2-fluoro-N-(2-methoxyphenyl)-5-[(2-methoxyphenyl)methylsulfamoyl]benzamide](/img/structure/B2567663.png)

![2-Methyl-4-({1-[4-(pyrrolidine-1-sulfonyl)benzoyl]pyrrolidin-3-yl}oxy)pyrimidine](/img/structure/B2567666.png)
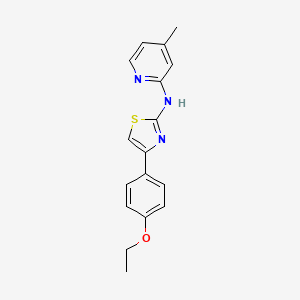
![3-(2-chloro-6-fluorobenzyl)-4-hydroxy-1-[3-(trifluoromethyl)benzyl]-2(1H)-pyridinone](/img/structure/B2567672.png)
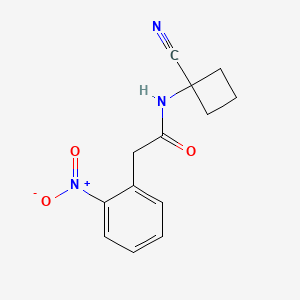


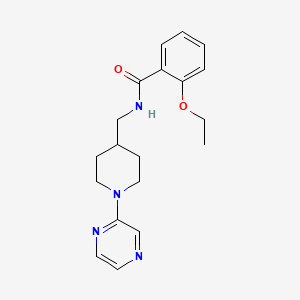
![N-(4-(N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)sulfamoyl)-3-methylphenyl)acetamide](/img/structure/B2567681.png)
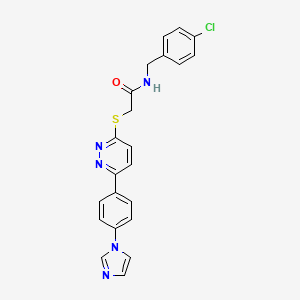
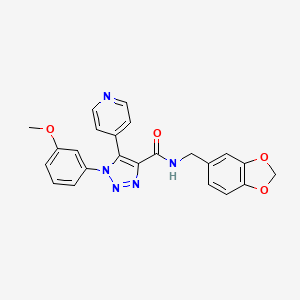
![1-(2,4-dichlorobenzyl)-3-[4-methyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]-2(1H)-pyridinone](/img/structure/B2567685.png)